An In-depth Technical Guide to the Physicochemical Properties of 4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid
Introduction
4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structure, combining a rigid benzoic acid moiety with a reactive thiolactone ring, presents a compelling scaffold for the development of novel therapeutic agents and functional polymers. The benzoic acid group offers a handle for modulating solubility and for potential coordination chemistry, while the thiolactone provides a latent thiol functional group that can be unmasked for covalent modification or polymerization.
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties govern its behavior in biological systems, its formulation characteristics, and its reactivity in synthetic protocols. This guide provides a comprehensive overview of the key physicochemical parameters of 4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid and details the experimental methodologies for their determination, offering a foundational resource for researchers in drug discovery and chemical synthesis.
Molecular Structure and Calculated Properties
The foundational step in characterizing any chemical entity is to define its structure and fundamental molecular properties.
Chemical Structure:
Table 1: Calculated Molecular Properties
| Property | Value | Source |
| IUPAC Name | 4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid | - |
| Molecular Formula | C₁₁H₁₀O₄S | - |
| Molecular Weight | 238.26 g/mol | - |
| CAS Number | Not readily available | - |
Experimental Determination of Physicochemical Properties
The following sections detail the standard experimental protocols for determining the key physicochemical properties of 4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Melting Point
The melting point is a critical indicator of a compound's purity and is influenced by the strength of intermolecular forces.[1] For 4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid, the presence of a carboxylic acid group allows for strong hydrogen bonding, suggesting a relatively high melting point for its molecular weight.
Experimental Protocol: Capillary Melting Point Determination [2]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end.[3] The tube is tapped gently to pack the sample to a height of 2-3 mm.[2]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[4]
-
Heating: The sample is heated rapidly to about 20°C below the expected melting point, after which the heating rate is slowed to approximately 1°C per minute.[5] This slow heating rate near the melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer.[2]
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the point of complete melting. The melting point is reported as a range.[2][5]
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Profile
Solubility is a crucial parameter that influences a drug's bioavailability and the choice of solvents for synthesis and analysis.[6] The "like dissolves like" principle suggests that the polar carboxylic acid group will impart some aqueous solubility, while the relatively nonpolar benzoyl and thiolactone components will favor solubility in organic solvents.
Experimental Protocol: Qualitative Solubility Testing [7]
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: Weigh approximately 10 mg of the compound into separate, labeled test tubes for each solvent.
-
Solvent Addition: Add 1 mL of the respective solvent to each test tube.
-
Mixing: The tubes are agitated vigorously (e.g., by vortexing) for 1-2 minutes to facilitate dissolution.[7]
-
Observation: The solubility is visually assessed and categorized as soluble, partially soluble, or insoluble.
-
pH-Dependent Solubility: To assess the impact of the acidic functional group, solubility should also be tested in aqueous solutions of varying pH, such as 5% HCl, 5% NaHCO₃, and 5% NaOH.[8] Increased solubility in basic solutions is expected due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
Caption: Step-by-step workflow for determining the pKa value via potentiometric titration.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic methods are essential for confirming the structure and assessing the purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and for quantitative analysis. A reverse-phase method would be suitable for 4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid, where a nonpolar stationary phase is used with a polar mobile phase.
Proposed HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [9]* Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the benzoic acid chromophore absorbs strongly (e.g., 254 nm). [9]* Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid is expected to show characteristic absorption bands for its key functional groups. [10] Table 2: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Characteristic broad absorption due to hydrogen bonding. [11] |
| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the benzene ring hydrogens. |
| C=O (Carboxylic Acid) | 1720-1700 | Strong, sharp absorption for the carbonyl group. |
| C=O (Thiolactone) | ~1770 | Carbonyl stretching, typically at a higher frequency than esters. |
| C=C (Aromatic) | 1600-1450 | In-plane stretching vibrations of the benzene ring. |
| C-O (Carboxylic Acid) | 1320-1210 | Stretching vibration of the C-O single bond. [11] |
| C-S | 700-600 | Weak absorption for the carbon-sulfur bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. ¹H and ¹³C NMR are fundamental for structural elucidation.
Expected ¹H NMR Signals:
-
Aromatic Protons: Two sets of doublets in the 7-8.5 ppm region, characteristic of a 1,4-disubstituted benzene ring.
-
Thiolactone Protons: A multiplet for the proton at the 3-position (adjacent to the sulfur and carbonyl), likely around 4.0-4.5 ppm. Multiplets for the two methylene groups of the oxolane ring, likely in the 2.0-3.5 ppm range. [12]* Carboxylic Acid Proton: A broad singlet at >10 ppm, which is exchangeable with D₂O.
Expected ¹³C NMR Signals:
-
Carbonyl Carbons: Two signals in the 165-180 ppm region for the carboxylic acid and the thiolactone carbonyls.
-
Aromatic Carbons: Signals in the 120-150 ppm region, with quaternary carbons showing lower intensity.
-
Thiolactone Carbons: Signals for the carbons of the oxolane ring, including the carbon attached to the sulfur.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
-
Expected Molecular Ion Peak (M+H)⁺: m/z = 239.0327 (for C₁₁H₁₁O₄S)
-
Fragmentation: Key fragmentation pathways would likely involve the loss of CO₂ from the carboxylic acid, cleavage of the C-S bond, and opening of the thiolactone ring.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid. By combining calculated molecular properties with detailed, field-proven experimental protocols, researchers are equipped with the necessary tools to thoroughly evaluate this promising molecule. The methodologies outlined for determining melting point, solubility, pKa, and for conducting spectroscopic and chromatographic analysis are fundamental to advancing its application in drug development and materials science. This document serves as an authoritative resource, grounding future research in robust and reproducible scientific practice.
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